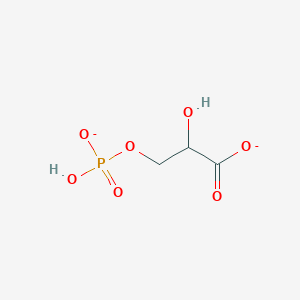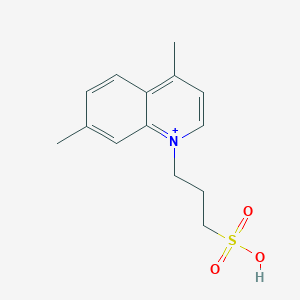
3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,7-dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid is a member of quinolines.
Aplicaciones Científicas De Investigación
1. Synthesis of Quinoline Compounds
A study by Shirini et al. (2014) demonstrated the use of a novel Brønsted acidic ionic liquid in the synthesis of quinoline polycyclic compounds. This process involved the condensation of 2-aminoaryl ketones and β-ketoesters/ketones, highlighting the potential use of similar compounds in organic synthesis and catalysis (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).
2. Structural Studies in Crystallography
Research by Smith et al. (2007) on the structure of 2-Carboxyquinolinium–2,4,6-trinitrobenzenesulfonate–quinolinium-2-carboxylate has implications for understanding the molecular and crystal structures of quinoline derivatives, which is essential for the development of new materials and drugs (Smith, Wermuth, & White, 2007).
3. Mass Spectrometry Analysis
A study by Weisz et al. (2001) used mass spectrometry to analyze isomeric quinolines, demonstrating the role of compounds like 3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid in facilitating the structural elucidation of complex organic molecules (Weisz, Andrzejewski, Fales, & Mandelbaum, 2001).
4. Catalysis in Organic Synthesis
Kiasat et al. (2013) explored the use of poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate as a catalyst for the preparation of substituted quinolines. This showcases the potential of similar sulfonic acid compounds in catalyzing organic reactions (Kiasat, Mouradzadegun, & Saghanezhad, 2013).
5. Antimicrobial Activity
Fadda et al. (2016) synthesized and evaluated the antimicrobial properties of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. This research highlights the potential of quinolinium-based compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Propiedades
Nombre del producto |
3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid |
|---|---|
Fórmula molecular |
C14H18NO3S+ |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
3-(4,7-dimethylquinolin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C14H17NO3S/c1-11-4-5-13-12(2)6-8-15(14(13)10-11)7-3-9-19(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3/p+1 |
Clave InChI |
KXQUCGNMIIJFLD-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC2=[N+](C=CC(=C2C=C1)C)CCCS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)
![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)
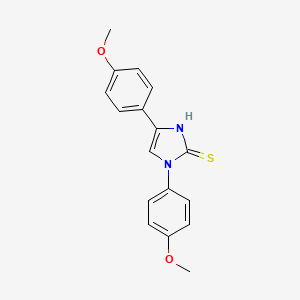
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1230496.png)
![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
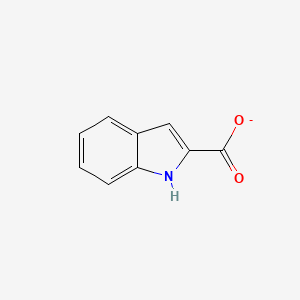
![N,N,4-trimethyl-2-[[(5-methyl-2-furanyl)-oxomethyl]amino]-5-thiazolecarboxamide](/img/structure/B1230499.png)
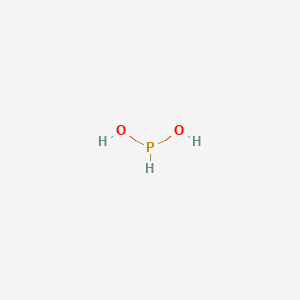
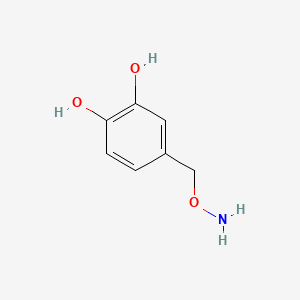
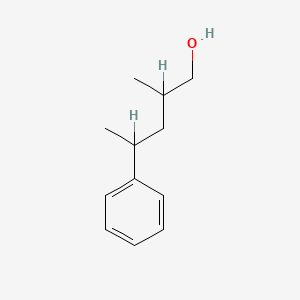
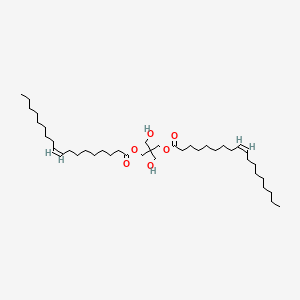
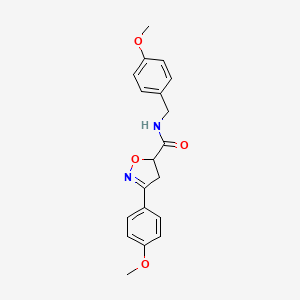
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)
